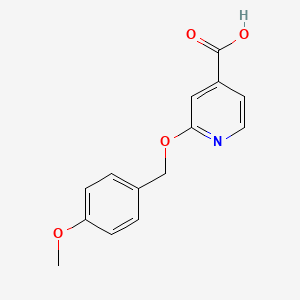
2-(4-Methoxybenzyloxy)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxybenzyloxy)isonicotinic acid is a derivative of isonicotinic acid (4-pyridinecarboxylic acid), featuring a 4-methoxybenzyloxy substituent at the 2-position of the pyridine ring. The compound combines the aromaticity of the benzyl group with the electron-donating methoxy substituent, influencing its physicochemical properties and reactivity.
常见问题
Q. How can researchers synthesize 2-(4-Methoxybenzyloxy)isonicotinic acid, and what spectroscopic methods are critical for structural validation?
Basic Research Focus
Synthesis typically involves coupling isonicotinic acid derivatives with 4-methoxybenzyl chloride under basic conditions. A common approach is nucleophilic aromatic substitution, where the hydroxyl group of isonicotinic acid reacts with the benzyl chloride derivative in the presence of a base like K₂CO₃ .
Structural Validation :
- NMR Spectroscopy : Use 1H and 13C NMR to confirm substitution patterns. The methoxybenzyloxy group will show distinct aromatic protons (δ 6.8–7.4 ppm) and a methoxy singlet (δ ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion consistency with the calculated mass (e.g., C₁₄H₁₃NO₅: theoretical [M+H]⁺ = 276.0866) .
Q. What are the solubility and stability challenges of this compound in aqueous and organic solvents?
Basic Research Focus
While direct solubility data for this compound is unavailable, analogs like isonicotinic acid derivatives exhibit limited water solubility due to aromatic and hydrophobic substituents. Key considerations:
- Solubility : Test in DMSO (common for biological assays) or methanol. Partition coefficients (logP) can be estimated computationally (e.g., using ChemAxon or SwissADME) to guide solvent selection .
- Stability : Monitor degradation under acidic/basic conditions (HPLC tracking). The methoxybenzyloxy group may hydrolyze under strong acids; storage at 4°C in inert atmospheres is recommended .
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
Advanced Research Focus
Discrepancies in activity (e.g., antimicrobial vs. inactive results) may arise from:
- Experimental Design : Differences in bacterial strains (e.g., drug-sensitive vs. multidrug-resistant Mycobacterium tuberculosis) .
- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP2C isoforms) via liver microsome assays. Isonicotinic acid derivatives are metabolized via hydrolysis or oxidation, altering efficacy .
- Docking Simulations : Use tools like AutoDock to compare binding affinities with target proteins (e.g., enoyl-ACP reductase in tuberculosis) and validate with mutagenesis studies .
Q. What role does the methoxybenzyloxy group play in metal coordination chemistry for this compound?
Advanced Research Focus
The methoxybenzyloxy substituent enhances ligand versatility:
- Coordination Sites : The pyridine nitrogen (isonicotinic acid core) and carboxylate oxygen can bind transition metals (e.g., Mn(II), Cu(II)). Thermogravimetric analysis (TGA) of similar complexes shows decomposition temperatures ~260°C, indicating thermal stability .
- Application in MOFs : As a linker, it may form porous metal-organic frameworks (MOFs) via secondary building units (SBUs). Compare with 1,4-benzenedicarboxylate-based MOFs for porosity and robustness .
Q. Which analytical methods are optimal for quantifying trace amounts of this compound in environmental or biological matrices?
Methodological Focus
- UV-Vis Spectrophotometry : Adapt the isonicotinic acid-barbituric acid method (λ = 600 nm) after derivatization. Pre-concentration via solid-phase extraction (SPE) improves sensitivity .
- HPLC-MS/MS : Use a C18 column with mobile phase (e.g., acetonitrile/0.1% formic acid) for separation. Monitor fragmentation patterns (e.g., m/z 276 → 138 for the parent ion) .
Q. How can researchers address conflicting data on the compound’s photostability in drug formulation studies?
Advanced Research Focus
- Accelerated Degradation Studies : Expose to UV light (e.g., 365 nm) and analyze degradation products via LC-MS. Compare with dark controls to isolate photo-induced pathways .
- Excipient Screening : Test stabilizers like polyvinylpyrrolidone (PVP) or cyclodextrins to inhibit radical formation .
Q. What strategies mitigate synthetic yield variability in large-scale preparation of this compound?
Methodological Focus
- Optimized Coupling Conditions : Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 100°C, 30 min) and reduce side products .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Advanced Research Focus
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig reactions. The electron-rich methoxy group may direct electrophilic substitution .
- Experimental Validation : Compare reactivity with halogenated analogs (e.g., 2-chloroisonicotinic acid derivatives) in palladium-catalyzed couplings .
相似化合物的比较
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below summarizes key structural analogs of 2-(4-Methoxybenzyloxy)isonicotinic acid, categorized by substituent type:
Physicochemical Properties
- Acidity : The electron-donating 4-methoxybenzyloxy group in the target compound likely reduces the acidity of the carboxylic acid (higher pKa) compared to derivatives with electron-withdrawing groups (e.g., sulfonyl or acetyl) .
- Solubility : The benzyloxy group enhances lipophilicity, reducing water solubility relative to polar analogs like 2-(4-methansulfonylphenyl)-isonicotinic acid .
- Thermal Stability : Bulkier substituents (e.g., benzyloxy) may lower melting points due to disrupted crystal packing, though direct data is unavailable .
Metabolic Pathways
Isonicotinic acid derivatives typically undergo hydroxylation at the 2-position, as seen in microbial metabolism (e.g., conversion to 2-hydroxyisonicotinic acid and citrazinic acid) . The 4-methoxybenzyloxy group in the target compound may slow enzymatic degradation due to steric hindrance or require O-demethylation as a preliminary step .
属性
分子式 |
C14H13NO4 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)methoxy]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-18-12-4-2-10(3-5-12)9-19-13-8-11(14(16)17)6-7-15-13/h2-8H,9H2,1H3,(H,16,17) |
InChI 键 |
SNTRZXBSMKGARJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















